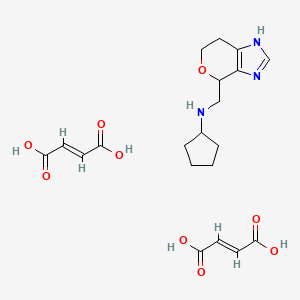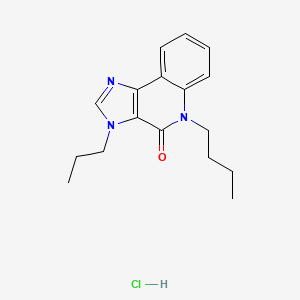
4H-Imidazo(4,5-c)quinolin-4-one, 3,5-dihydro-5-butyl-3-propyl-, monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4H-Imidazo(4,5-c)quinolin-4-one, 3,5-dihydro-5-butyl-3-propyl-, monohydrochloride is a heterocyclic compound that belongs to the imidazole family. This compound is known for its diverse biological activities and is used in various scientific research applications. The structure of this compound includes an imidazoquinoline core, which is a fused ring system containing both imidazole and quinoline moieties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H-Imidazo(4,5-c)quinolin-4-one, 3,5-dihydro-5-butyl-3-propyl-, monohydrochloride typically involves the condensation of ketones and amidines. One common method is the one-pot oxidative condensation of ketones and amidines using molecular oxygen to oxidize the α-keto carbon to a diketone in situ, which then cyclizes under basic conditions to produce the desired imidazoquinoline compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4H-Imidazo(4,5-c)quinolin-4-one, 3,5-dihydro-5-butyl-3-propyl-, monohydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The imidazole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like molecular oxygen, reducing agents such as sodium borohydride, and electrophiles like alkyl halides. Reaction conditions typically involve the use of solvents like ethanol or acetonitrile and may require heating or the use of catalysts.
Major Products
The major products formed from these reactions include various substituted imidazoquinoline derivatives, which can have different biological activities and properties.
Scientific Research Applications
4H-Imidazo(4,5-c)quinolin-4-one, 3,5-dihydro-5-butyl-3-propyl-, monohydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its potential use as an anticancer agent due to its ability to inhibit certain kinases.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of 4H-Imidazo(4,5-c)quinolin-4-one, 3,5-dihydro-5-butyl-3-propyl-, monohydrochloride involves its interaction with specific molecular targets and pathways. For example, it can inhibit the activity of certain kinases involved in cell signaling pathways, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells . The compound may also interact with DNA and RNA, affecting their synthesis and function.
Comparison with Similar Compounds
Similar Compounds
Imidazole: A simpler heterocyclic compound with similar biological activities.
Quinoline: Another heterocyclic compound with a similar structure but different properties.
Imidazoquinoline: A broader class of compounds that includes various derivatives with diverse biological activities.
Uniqueness
4H-Imidazo(4,5-c)quinolin-4-one, 3,5-dihydro-5-butyl-3-propyl-, monohydrochloride is unique due to its specific substitution pattern and the presence of both imidazole and quinoline moieties. This unique structure contributes to its distinct biological activities and makes it a valuable compound for scientific research.
Properties
CAS No. |
134049-69-7 |
|---|---|
Molecular Formula |
C17H22ClN3O |
Molecular Weight |
319.8 g/mol |
IUPAC Name |
5-butyl-3-propylimidazo[4,5-c]quinolin-4-one;hydrochloride |
InChI |
InChI=1S/C17H21N3O.ClH/c1-3-5-11-20-14-9-7-6-8-13(14)15-16(17(20)21)19(10-4-2)12-18-15;/h6-9,12H,3-5,10-11H2,1-2H3;1H |
InChI Key |
WHVXGXKSDWDZSD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C2=CC=CC=C2C3=C(C1=O)N(C=N3)CCC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


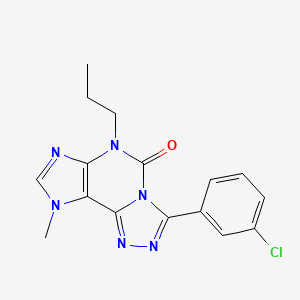

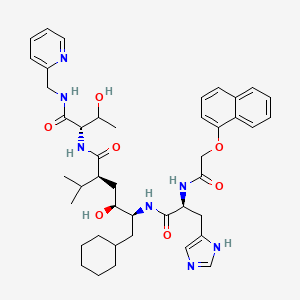

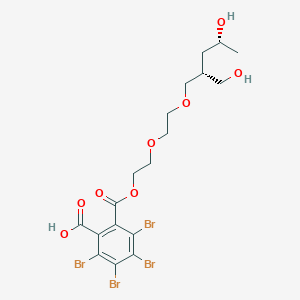
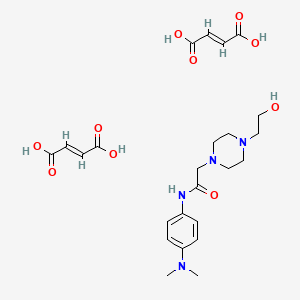
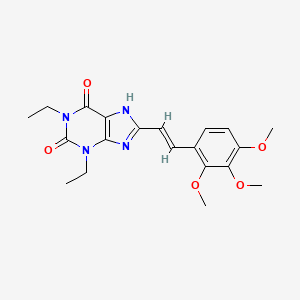
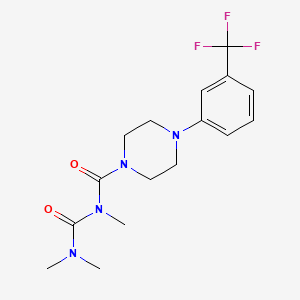
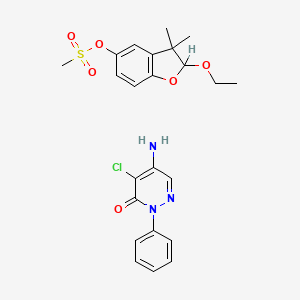
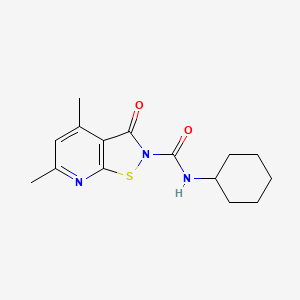
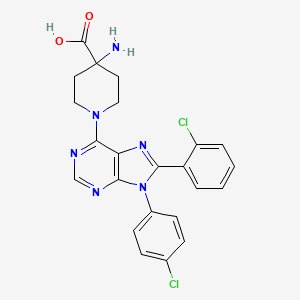
![N-benzyl-N-methyl-4-[(1,2,4-trimethyl-3H-1,2,4-triazol-4-ium-5-yl)diazenyl]aniline;tetrachlorozinc(2-)](/img/structure/B12768689.png)
